N1-isopropyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
Description
N1-isopropyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is an oxalamide derivative characterized by its unique substitution pattern. The oxalamide core consists of two amide groups linked by an oxalyl moiety, with one nitrogen substituted by an isopropyl group and the other by a (1-methylpiperidin-4-yl)methyl group. This structure positions the compound within a broader class of oxalamides, which are renowned for their robust hydrogen-bonding capabilities due to the dual amide functionalities. These properties make oxalamides valuable in materials science, particularly in designing supramolecular architectures and thermoplastic elastomers .
Such structural features are critical when comparing it to analogous oxalamides with differing substituents or spacer groups.
Properties
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-N'-propan-2-yloxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-9(2)14-12(17)11(16)13-8-10-4-6-15(3)7-5-10/h9-10H,4-8H2,1-3H3,(H,13,16)(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEFFSPRTMHCCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC1CCN(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Amidation Using Oxalyl Chloride
The most widely documented method involves a two-step amidation process using oxalyl chloride as the carbonyl activator.
Formation of Monoamide Intermediate :
Isopropylamine reacts with oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere. Triethylamine (TEA) is added to neutralize HCl, yielding N-isopropyloxalyl chloride monoamide.
$$
\text{ClC(O)C(O)Cl} + \text{NH}2\text{C}3\text{H}7 \xrightarrow{\text{TEA, DCM}} \text{ClC(O)C(O)NHC}3\text{H}_7 + \text{HCl}
$$Coupling with (1-Methylpiperidin-4-yl)methylamine :
The monoamide intermediate is reacted with (1-methylpiperidin-4-yl)methylamine in tetrahydrofuran (THF) at room temperature for 12–24 hours. The product is isolated via vacuum distillation and recrystallized from ethanol.
Table 1: Stepwise Amidation Conditions
| Parameter | Conditions | Yield (%) | Source |
|---|---|---|---|
| Solvent (Step 1) | Dichloromethane | – | |
| Temperature (Step 1) | 0–5°C | – | |
| Solvent (Step 2) | Tetrahydrofuran | – | |
| Reaction Time (Step 2) | 12–24 hours | 75–85 |
One-Pot Synthesis Approach
An alternative one-pot method eliminates intermediate isolation, reducing processing time. Equimolar amounts of isopropylamine and (1-methylpiperidin-4-yl)methylamine are added to a suspension of oxalic acid diethyl ester in toluene. The mixture is heated at 110°C under reflux for 8 hours, with molecular sieves to absorb ethanol byproducts. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Advantages :
Optimization of Reaction Conditions
Temperature and Solvent Effects
Elevated temperatures (>100°C) accelerate amidation but risk decomposition. Polar aprotic solvents like THF enhance nucleophilicity of amines, while toluene minimizes side reactions during one-pot synthesis.
Table 2: Solvent Impact on Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dichloromethane | 8.93 | 82 |
| Tetrahydrofuran | 7.58 | 85 |
| Toluene | 2.38 | 78 |
Catalysts and Reagent Ratios
Stoichiometric excess of oxalyl chloride (1.5 equiv) ensures complete monoamide formation. Catalytic amounts of 4-dimethylaminopyridine (DMAP) improve coupling efficiency by 10–15%.
Industrial-Scale Production Considerations
Scaling up the stepwise method requires continuous flow reactors to handle exothermic reactions safely. Patent US9951012B2 highlights the use of titanium tetraisopropoxide as a Lewis acid catalyst in reductive amination steps, which could be adapted for large-scale synthesis of the piperidine amine precursor.
Key Industrial Challenges :
- Handling hygroscopic oxalyl chloride under anhydrous conditions.
- Recycling solvents to meet environmental regulations.
Comparative Analysis of Synthetic Methodologies
Table 3: Method Comparison
| Parameter | Stepwise Amidation | One-Pot Synthesis |
|---|---|---|
| Yield | 75–85% | 70–78% |
| Purity | >95% | 90–92% |
| Scalability | High | Moderate |
| Equipment Cost | High | Low |
The stepwise method offers superior purity and scalability, making it preferable for pharmaceutical applications, whereas the one-pot approach suits small-scale research.
Chemical Reactions Analysis
Types of Reactions
N1-isopropyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
N1-isopropyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in organic synthesis.
Biology
This compound is being investigated for its interactions with biological systems. Preliminary studies suggest potential anti-inflammatory and anticancer properties due to its ability to modulate enzyme activities and receptor interactions.
Medicine
Research indicates that this compound may have therapeutic uses. It has shown promise in inhibiting enzymes involved in cancer proliferation and may target mutant isocitrate dehydrogenase proteins implicated in various cancers.
Industry
In industrial applications, this compound can be utilized in developing new materials and chemical processes, particularly where specific molecular interactions are required.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Efficacy | Significant reduction in cancer cell viability at high concentrations. |
| Study 2 | Enzyme Inhibition | Effective inhibition of metabolic enzymes linked to cancer proliferation. |
Case Study 1: Antitumor Efficacy
In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines at elevated concentrations, indicating its potential as an anticancer agent.
Case Study 2: Enzyme Inhibition
Another investigation revealed that the compound effectively inhibited enzymes associated with metabolic pathways involved in cancer proliferation, supporting its candidacy as a therapeutic agent.
Mechanism of Action
The mechanism of action of N1-isopropyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Impact :
- Hydrogen Bonding : Alkyl substituents (e.g., isopropyl) minimally affect amide fundamentals, as hydrogen bonds are dominated by the oxalamide core . However, bulkier groups like (1-methylpiperidin-4-yl)methyl may alter crystal packing due to steric hindrance.
- Solubility and Reactivity : Cyclic amines (e.g., piperidinyl) enhance solubility in polar solvents compared to linear alkyl chains. This contrasts with BPMO’s pyridinyl groups, which favor metal coordination over solubility .
Thermal Stability and Degradation
Thermal properties of oxalamides are influenced by substituents and hydrogen-bonding networks:
| Compound | Substituents/Spacer | N–H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Thermal Degradation (°C) |
|---|---|---|---|---|
| Target Compound | Isopropyl, methylpiperidinylmethyl | Not reported | Not reported | Not reported |
| Gly-OXA22-Gly | Hexamethylene spacer | ~3296 | ~1650 | 260 (onset) |
| BPMO | Pyridinylmethyl | Not reported | Not reported | Stable up to 300°C |
- Gly-OXA22-Gly undergoes structural degradation above 260°C, evidenced by shifts in amide II and ester carbonyl IR bands .
- BPMO demonstrates high thermal stability due to its polymeric coordination framework .
- The target compound’s degradation profile is unreported but expected to align with oxalamide trends, where degradation correlates with substituent lability.
Hydrogen Bonding and Crystal Packing
Hydrogen bonding in oxalamides follows patterns described by graph set analysis, where N–H⋯O interactions form discrete or infinite motifs .
- BPMO : Forms 1D chains via Co–oxalate linkages, with hydrogen bonds extending into a 3D network .
- Gly-OXA22-Gly : Exhibits strong intra- and intermolecular hydrogen bonds, creating crystalline domains that revert to amorphous phases upon heating .
Physicochemical Properties
- Melting Points : Oxalamides with flexible spacers (e.g., hexamethylene in Gly-OXA22-Gly) exhibit lower melting points than rigid analogues. The target compound’s cyclic substituents may elevate its Tm relative to linear derivatives.
- Solubility : Piperidine derivatives enhance solubility in organic solvents (e.g., DMSO, chloroform) compared to purely aliphatic or aromatic oxalamides.
Biological Activity
N1-isopropyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a synthetic compound with the molecular formula C12H23N3O2 and a molecular weight of 241.335 g/mol. This compound has garnered interest in various fields of research, particularly in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
This compound is synthesized through the reaction of isopropylamine with oxalyl chloride to form an intermediate, which is subsequently reacted with 1-methylpiperidin-4-ylmethylamine. The synthesis typically occurs under controlled conditions to optimize yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact mechanisms are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes or modulate receptor activities, which could result in anti-inflammatory or anticancer effects.
1. Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties by targeting mutant isocitrate dehydrogenase (IDH) proteins, which are implicated in several cancers. The compound's structural features allow it to interact with these proteins, potentially reversing their neomorphic activity .
Case Study 1: Antitumor Efficacy
A study evaluated the effectiveness of this compound in vitro against various cancer cell lines. The results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as an anticancer agent.
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit enzymes involved in metabolic pathways associated with cancer proliferation. The findings demonstrated that this compound could effectively inhibit these enzymes, supporting its role as a therapeutic candidate.
Research Findings Summary
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Efficacy | Significant reduction in cancer cell viability at high concentrations. |
| Study 2 | Enzyme Inhibition | Effective inhibition of metabolic enzymes linked to cancer proliferation. |
Q & A
Q. What are the optimal synthetic routes for preparing N1-isopropyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, and how can reaction conditions be controlled to maximize yield?
The synthesis of oxalamide derivatives typically involves multi-step protocols, including:
- Coupling reactions : Formation of the oxalamide core via carbodiimide-mediated activation (e.g., DCC or HATU) under anhydrous conditions .
- Functional group introduction : Sequential addition of the isopropyl and 1-methylpiperidin-4-ylmethyl groups using nucleophilic substitution or reductive amination .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Key optimization parameters:
- Temperature : Maintain 0–25°C during coupling to minimize side reactions.
- Solvent choice : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity .
- Catalysts : Use HOBt or DMAP to enhance reaction efficiency .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and amide bond formation. For example, the isopropyl group shows characteristic doublets at δ 1.0–1.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]+ = 310.23) .
- Infrared Spectroscopy (IR) : Detect amide C=O stretches near 1650–1700 cm⁻¹ .
Q. How does the solubility profile of this compound influence experimental design in biological assays?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, ethanol). For in vitro studies:
- Prepare stock solutions in DMSO (10–50 mM) and dilute in assay buffers (<1% DMSO final concentration) .
- Critical note : Precipitates may form in aqueous media; use sonication or co-solvents (e.g., PEG-400) for stabilization .
Advanced Research Questions
Q. What mechanistic hypotheses exist for the biological activity of this compound, and how can they be tested experimentally?
Proposed mechanisms:
- Receptor modulation : The piperidine moiety may interact with G-protein-coupled receptors (GPCRs) or sigma receptors, similar to structurally related compounds .
- Enzyme inhibition : Potential inhibition of proteases or kinases via hydrogen bonding with the oxalamide group .
Experimental validation strategies:
- Surface Plasmon Resonance (SPR) : Measure binding affinity to target proteins .
- Molecular docking : Simulate interactions using software like AutoDock Vina (e.g., docking into COX-2 or σ1 receptor pockets) .
Q. How can researchers resolve contradictions in reported biological activity data for oxalamide derivatives?
Case example: Discrepancies in IC50 values for enzyme inhibition may arise from:
- Assay conditions : Variations in pH, ionic strength, or co-solvents .
- Compound stability : Hydrolysis of the oxalamide bond under alkaline conditions .
Resolution workflow:
Standardize assay protocols (e.g., uniform buffer systems).
Validate compound stability via HPLC at relevant time points .
Compare data with structurally validated analogs (e.g., N1-phenyl vs. N1-isopropyl derivatives) .
Q. What computational approaches are effective for predicting the pharmacokinetic properties of this compound?
- ADMET prediction : Use SwissADME or ADMETLab to estimate:
- Blood-brain barrier (BBB) penetration : The compound’s low polar surface area (PSA ≈ 70 Ų) suggests CNS accessibility .
Q. How can researchers design structure-activity relationship (SAR) studies to optimize the bioactivity of this compound?
SAR variables to test:
- Substituent effects : Replace isopropyl with cyclopropyl or tert-butyl to assess steric impact .
- Piperidine modifications : Introduce fluorination at the 4-position to enhance metabolic stability .
Experimental matrix:
| Variable | Test Range | Assay Endpoint |
|---|---|---|
| N1-group | Isopropyl, cyclopropyl, tert-butyl | IC50 for target enzyme |
| Piperidine substitution | 1-methyl, 1-ethyl, 1-cyclopropyl | Binding affinity (SPR) |
Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
